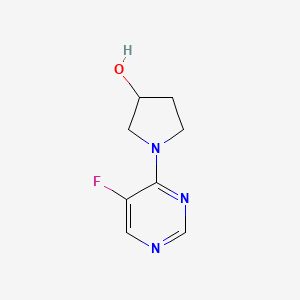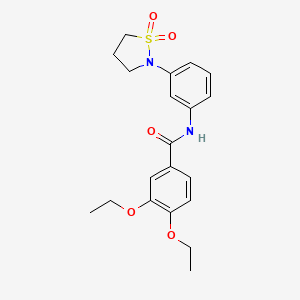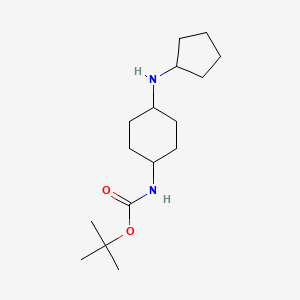
1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol” is a pyrrolidin-3-ol derivative. It has a molecular formula of C8H10FN3O and a molecular weight of 183.186 . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 183.19 .Scientific Research Applications
Antibacterial Properties
A novel series of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones with fluorinated pyrrolidinyl substituents, including 1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol derivatives, were synthesized. These compounds exhibited potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains (Inagaki et al., 2003).
Antifungal Agent Synthesis
The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of this compound. The synthesis explores various pyrimidine substitution patterns for effective antifungal activity (Butters et al., 2001).
Kinase Inhibitor Development
The compound has been utilized in the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, aiming to discover kinase inhibitors. These compounds, including variants of this compound, showed potential as anticancer agents (Wada et al., 2012).
Mood Disorder Treatment
A dipolar cycloaddition reaction involving this compound led to the discovery and synthesis of P2X7 antagonists. These compounds have potential applications in treating mood disorders and have proceeded to clinical trials (Chrovian et al., 2018).
Properties
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-7-3-10-5-11-8(7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDHXVCAIPZFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)
![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)
![Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2372712.png)

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2372714.png)
![N-(1-cyanocycloheptyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2372715.png)


![benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2372718.png)
![2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2372719.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2372721.png)
![3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B2372722.png)
![3-Ethylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2372723.png)
![5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butoxy]benzaldehyde](/img/structure/B2372727.png)
